molecular formula C7H3BrFIN2 B1292533 4-Bromo-6-fluoro-3-iodo-1H-indazole CAS No. 887567-87-5

4-Bromo-6-fluoro-3-iodo-1H-indazole

Cat. No.: B1292533
CAS No.: 887567-87-5
M. Wt: 340.92 g/mol
InChI Key: UFBMFTQJQXKQLO-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-3-iodo-1H-indazole (CAS: 887567-87-5) is a halogen-substituted indazole derivative with the molecular formula C₇H₃BrFIN₂ and a molecular weight of 340.92 g/mol . The compound features bromine at position 4, fluorine at position 6, and iodine at position 3 on the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrazole ring.

Properties

IUPAC Name

4-bromo-6-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBMFTQJQXKQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646408
Record name 4-Bromo-6-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-87-5
Record name 4-Bromo-6-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-6-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps :

    Fluorination: The addition of a fluorine atom, often using reagents like N-fluorobenzenesulfonimide (NFSI).

    Iodination: The incorporation of an iodine atom, typically using iodine monochloride (ICl) or similar reagents.

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The position of halogens significantly impacts electronic and steric properties. For example, 6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS 887568-00-5) is a positional isomer of the target compound, with bromine and fluorine swapped at positions 4 and 4. This alters dipole moments and reactivity in Suzuki-Miyaura couplings .
  • Replacement of bromine with a nitro group (e.g., 4-Bromo-6-nitro-1H-indazole) increases electrophilicity, making it more reactive toward nucleophilic aromatic substitution .

Synthetic Routes: Halogenated indazoles are typically synthesized via cyclization of substituted benzaldehydes or through halogenation of pre-formed indazoles. The trifluoromethyl analog (4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole, CAS 1000341-30-9) highlights the use of sodium metabisulfite in nitrogen-atmosphere reactions, a technique applicable to halogenated indazoles .

Physicochemical Properties: Melting points for halogenated indazoles often exceed 200°C due to strong intermolecular halogen bonding and aromatic stacking (e.g., analogs in melt >200°C) . Solubility in polar aprotic solvents like DMF or DMSO is common, as noted in synthesis protocols for related compounds .

Applications in Drug Discovery: Bromo-fluoro-iodo indazoles serve as intermediates in kinase inhibitor development. For instance, Binimetinib (a MEK inhibitor listed in ) shares structural motifs with halogenated indazoles, underscoring their relevance in oncology . The iodine atom in this compound facilitates radioisotope labeling for imaging studies, a feature absent in non-iodinated analogs .

Research Findings and Challenges

  • Reactivity Differences : Iodo-substituted indazoles (e.g., the target compound) exhibit higher reactivity in Ullmann couplings compared to bromo- or chloro-substituted analogs due to weaker C–I bonds .
  • Crystallography : SHELXL software () is widely used for refining crystal structures of halogenated indazoles, leveraging halogen atoms’ strong X-ray scattering power .

Biological Activity

4-Bromo-6-fluoro-3-iodo-1H-indazole is a multi-halogenated heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases.

The molecular formula of this compound is C7H3BrFIN2C_7H_3BrFIN_2 with a molecular weight of 340.92 g/mol. The presence of bromine, fluorine, and iodine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor or modulator in several biochemical pathways:

  • Cell Signaling Pathways : It has been shown to influence pathways that induce apoptosis in cancer cells by activating tumor suppressor pathways such as p53/MDM2.
  • Receptor Binding : The compound can bind to specific receptors, either agonistically or antagonistically, modulating various biological responses .

Biological Activities

The compound exhibits a wide range of biological activities, which can be summarized as follows:

Activity Description
AntitumorInduces apoptosis in cancer cells and inhibits tumor growth .
AntimicrobialExhibits antibacterial and antifungal properties.
Anti-inflammatoryModulates inflammatory responses through receptor interaction .
AntidiabeticPotentially impacts glucose metabolism and insulin sensitivity .
NeuroprotectiveShows promise in neurodegenerative disease models by modulating neurotransmitter systems .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Antitumor Activity : A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways, leading to increased cell death.
  • Receptor Interaction Studies : Research indicated that this compound interacts with serotonin receptors, which may contribute to its neuroprotective effects. This interaction was linked to improved outcomes in animal models of neurodegeneration .
  • Antimicrobial Efficacy : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent for infectious diseases .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other indazole derivatives:

Compound Name Key Features
6-Bromo-1H-indazoleSimilar core structure but lacks fluorine and iodine substituents.
1H-indazole-3-carboxylic acidContains a carboxylic acid group; different pharmacological profile.
5-FluoroindazoleExhibits different biological activities due to substitution pattern.

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